1-Hepten-6-yne

概述

描述

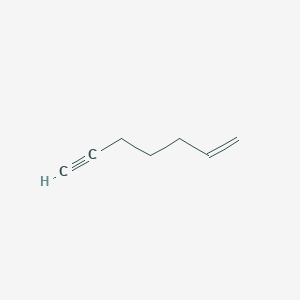

1-Hepten-6-yne is an organic compound with the molecular formula C₇H₁₀. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain. This compound is part of the class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.

准备方法

Synthetic Routes and Reaction Conditions: 1-Hepten-6-yne can be synthesized through various methods. One common approach involves the use of a dihaloalkane precursor, which undergoes dehydrohalogenation in the presence of a strong base such as sodium amide in liquid ammonia. This reaction typically proceeds via an E2 elimination mechanism, resulting in the formation of the alkyne.

Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrogenation of heptane derivatives. This process requires high temperatures and the presence of a suitable catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms and the formation of the desired multiple bonds.

化学反应分析

Ring-Closing Metathesis (RCM)

1-Hepten-6-yne undergoes ruthenium-catalyzed enyne metathesis to form cyclic products. This reaction leverages the proximity of the alkene and alkyne groups for intramolecular cyclization .

Mechanism:

-

Catalyst Activation : A ruthenium carbene complex (e.g., Grubbs catalyst) reacts with the alkene to form a metallocyclobutane intermediate.

-

Alkyne Engagement : The alkyne participates in a second metathesis step, forming a metallocyclobutene.

-

Cyclization : Reductive elimination yields bicyclic or tricyclic structures .

Example :

-

Thermolysis of 1-undecen-5-yn-4-ol derivatives produces tricyclic boronic esters via tandem metathesis .

Pyrolysis and Thermal Rearrangements

Pyrolysis of lithium or sodium salts of tosylhydrazones derived from this compound precursors generates acyclic and cyclic enynes .

Key Findings:

Notes :

-

Sodium salts favor cyclic product formation (e.g., 1-methyl-1,3-cyclohexadiene) due to cation-specific stabilization .

-

Addition of LiBr reduces cyclic product yield from 72.0% to 34.6% .

Addition Reactions

The alkene and alkyne groups participate in electrophilic and nucleophilic additions:

Hydrogenation:

-

Reduction of Alkyne : Using H₂/Pd-C selectively reduces the triple bond to a cis-alkene.

-

Full Saturation : Excess H₂ converts both bonds to single bonds, yielding heptane derivatives .

Halogenation:

-

Alkene Bromination : Br₂ adds across the double bond, forming dibromoheptane derivatives.

-

Alkyne Chlorination : Cl₂ under UV light produces chloroalkynes .

Stereochemical Influence on Reactivity

Stereochemistry of substituents critically affects reaction outcomes:

Case Study: Pauson-Khand Reaction

-

(4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yields a single diastereomer of bicyclo[3.3.0]octenone.

-

Mechanistic Insight : Stereoelectronic effects direct carbene intermediates toward specific cyclization pathways.

Table 1: Product Distribution in Pyrolysis Reactions

| Starting Material | Conditions | This compound (%) | cis-5-Hepten-1-yne (%) | trans-5-Hepten-1-yne (%) | Cyclic Product (%) |

|---|---|---|---|---|---|

| Lithium tosylhydrazone salt | 150–200°C, LiBr | 13.2 | 5.2 | 47.2 | 34.6 |

| Sodium tosylhydrazone salt | 150–200°C, no LiBr | 5.9 | 11.4 | 35.1 | 47.8 |

Table 2: Catalyst Impact on Metathesis

| Catalyst System | Substrate | Major Product |

|---|---|---|

| Grubbs II (Ru-based) | This compound derivatives | Bicyclo[3.3.0]octenone |

| Pd-C (10% loading) | 1-Undecen-5-yn-4-ol boronic esters | Tricyclic boronic acid derivatives |

Computational Insights

Density Functional Theory (DFT) studies reveal:

科学研究应用

1-Hepten-6-yne has diverse applications in scientific research:

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

- Investigated for its potential biological activity, including antibacterial and antifungal properties.

Industry:

- Utilized in the production of specialty chemicals and materials due to its unique reactivity.

作用机制

The mechanism of action of 1-Hepten-6-yne involves its ability to participate in various chemical reactions due to the presence of multiple bonds. The alkyne group can undergo nucleophilic addition reactions, while the alkene group can participate in electrophilic addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.

相似化合物的比较

1-Hepten-6-yne can be compared with other similar compounds such as:

1-Hexen-5-yne: Similar structure but with one less carbon atom.

1-Octen-7-yne: Similar structure but with one more carbon atom.

1-Penten-4-yne: Similar structure but with two less carbon atoms.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double and triple bonds, which confer distinct reactivity and applications compared to its analogs.

生物活性

Overview

1-Hepten-6-yne is an organic compound characterized by its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, represented by the molecular formula C₇H₁₀. This compound is part of the class of unsaturated hydrocarbons, known for their reactivity due to multiple bonds. Its potential biological activities, particularly in antibacterial and antifungal properties, have drawn significant interest in scientific research.

This compound's reactivity stems from its dual functional groups. The alkyne can undergo nucleophilic addition reactions, while the alkene can participate in electrophilic addition reactions. These reactions allow the compound to interact with various molecular targets, leading to diverse biological effects.

Table 1: Comparison of this compound with Related Compounds

| Compound | Structure Type | Notable Features |

|---|---|---|

| This compound | Alkyne/Alkene | Unique carbon chain length; dual bonds |

| 1-Hexen-5-yne | Alkyne/Alkene | One less carbon atom than hepten-6-yne |

| 1-Octen-7-yne | Alkyne/Alkene | One more carbon atom than hepten-6-yne |

| 1-Penten-4-yne | Alkyne/Alkene | Two less carbon atoms than hepten-6-yne |

Antibacterial Properties

Research has indicated that this compound exhibits notable antibacterial activity. In studies, it has been tested against various bacterial strains, showing effectiveness comparable to established antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. Laboratory assays have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various unsaturated hydrocarbons, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) similar to that of conventional antibiotics against specific bacterial strains. The study concluded that compounds like this compound could serve as potential alternatives or adjuncts to traditional antimicrobial therapies .

Another research effort focused on understanding the mechanisms by which this compound exerts its biological effects. Using computational chemistry methods such as Density Functional Theory (DFT), researchers modeled interactions between the compound and bacterial cell components. Findings suggested that the compound's structural features enable it to penetrate lipid membranes effectively, leading to cell lysis and death .

属性

IUPAC Name |

hept-1-en-6-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWJYVWGTHWHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339427 | |

| Record name | 1-Hepten-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65939-59-5 | |

| Record name | 1-Hepten-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hept-1-en-6-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes hept-1-en-6-yne a useful compound in organic synthesis?

A: Hept-1-en-6-yne is a valuable building block in organic synthesis because it contains both an alkene and an alkyne functional group. These groups can participate in a variety of reactions, making it a versatile precursor for generating complex molecular structures [, , ].

Q2: What is the Pauson-Khand reaction, and how is hept-1-en-6-yne used in this reaction?

A: The Pauson-Khand reaction is a chemical transformation that uses a transition metal catalyst, often cobalt, to combine an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring [, , , ]. Hept-1-en-6-yne, with its alkene and alkyne groups appropriately positioned within the molecule, can undergo an intramolecular Pauson-Khand reaction to form bicyclic compounds.

Q3: Can you provide an example of how stereochemistry influences the outcome of the Pauson-Khand reaction with hept-1-en-6-yne derivatives?

A: Yes, research has shown that the stereochemistry of substituents on the hept-1-en-6-yne framework significantly impacts the stereochemistry of the resulting bicyclic products. For instance, (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yielded a single diastereomer of the corresponding bicyclo[3.3.0]octenone product []. This highlights the importance of controlling stereochemistry in these reactions to achieve desired product selectivity.

Q4: What other types of cyclization reactions, besides the Pauson-Khand reaction, can hept-1-en-6-yne undergo?

A: Hept-1-en-6-yne derivatives can also undergo palladium-catalyzed cycloisomerization reactions []. This process leads to the formation of cyclic compounds from the starting enyne. When combined with subsequent Diels-Alder reactions, this strategy allows for the efficient synthesis of complex tricyclic structures [].

Q5: Has computational chemistry been used to study reactions involving hept-1-en-6-yne?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of platinum-catalyzed cycloisomerization reactions of hept-1-en-6-yne derivatives []. These computational studies provide insights into the reaction pathway, intermediates formed, and factors influencing product selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。